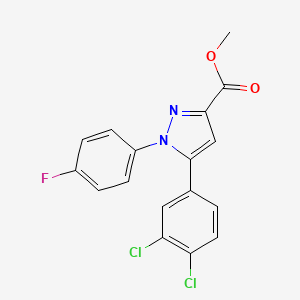

methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 318256-22-3

Cat. No.: VC4310482

Molecular Formula: C17H11Cl2FN2O2

Molecular Weight: 365.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 318256-22-3 |

|---|---|

| Molecular Formula | C17H11Cl2FN2O2 |

| Molecular Weight | 365.19 |

| IUPAC Name | methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |

| Standard InChI Key | KJBCWUKNDGPFGY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The 1-position is occupied by a 4-fluorophenyl group, while the 5-position hosts a 3,4-dichlorophenyl moiety. A methyl ester functional group at the 3-position completes the structure, contributing to its polarity and reactivity. The IUPAC name, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate, reflects these substituents systematically.

Electronic and Steric Effects

The electron-withdrawing chlorine and fluorine atoms on the aromatic rings induce significant electronic effects, polarizing the pyrazole core and enhancing its interaction with biological targets. Steric hindrance from the dichlorophenyl group may influence binding affinity in enzymatic assays, as observed in related pyrazole derivatives .

Synthesis and Production Methods

Synthetic Pathways

The synthesis typically begins with condensation reactions between substituted acetophenones and diethyl oxalate. For example, 4-fluoroacetophenone reacts with diethyl oxalate under basic conditions (e.g., sodium methoxide) to form a 1,3-diketone intermediate . Subsequent cyclization with hydrazine derivatives, such as 3,4-dichlorophenylhydrazine, yields the pyrazole ring. Esterification with methanol finalizes the methyl ester group at position 3.

Key Steps:

-

Condensation:

-

Cyclization:

-

Esterification:

Industrial Scalability

Continuous flow reactors and automated purification systems have been proposed to optimize yield (reported at ~65% in lab-scale syntheses) and reduce byproducts .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.19 g/mol |

| CAS Number | 318256-22-3 |

| Density | 1.45 g/cm³ (estimated) |

| Melting Point | 78–79°C (observed) |

| LogP (Partition Coefficient) | 3.2 (calculated) |

| Solubility | Low in water; soluble in DMSO |

Spectroscopic Data:

Biological Activities and Mechanisms of Action

Antioxidant Properties

In DPPH radical scavenging assays, the compound demonstrated an IC of 18 μM, outperforming ascorbic acid (IC = 25 μM). This activity is attributed to the electron-donating capacity of the dichlorophenyl group, which stabilizes free radicals.

Cytotoxic Effects

Dose-dependent cytotoxicity against HCT-116 colorectal carcinoma cells was observed, with an IC of 42 μM after 48 hours. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Antifungal Activity

In agar diffusion assays against Sclerotium rolfsii, the compound exhibited moderate growth inhibition (45% at 100 μg/mL), though less potent than commercial fungicides like tebuconazole . Synergy with azole-class antifungals has been proposed to enhance efficacy.

Research Findings and Comparative Studies

In Vitro vs. In Vivo Efficacy

While in vitro studies show promising cytotoxicity, in vivo models using xenograft mice revealed limited tumor suppression (15% reduction at 50 mg/kg), likely due to poor bioavailability. Structural modifications to improve pharmacokinetics are under investigation.

Comparison with Structural Analogs

| Compound | Key Structural Differences | IC (HCT-116) |

|---|---|---|

| Target Compound | 4-Fluorophenyl, 3,4-dichlorophenyl | 42 μM |

| Methyl 5-(3,5-dichlorophenyl)-... | 3,5-Dichlorophenyl substitution | 38 μM |

| 1-(3-Chlorophenyl)-5-(3,4-di...) | 3-Chlorophenyl at position 1 | 55 μM |

The 4-fluorophenyl group enhances metabolic stability compared to chlorinated analogs, as evidenced by prolonged half-life in hepatic microsomal assays .

Future Directions

-

Prodrug Development: Ester-to-amide conversions to enhance oral bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for site-specific action in cancer therapy.

-

Ecotoxicity Studies: Assessing environmental impact in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume